molecular formula Cl3Dy B8812241 Dysprosium(III) chloride

Dysprosium(III) chloride

Cat. No.: B8812241
M. Wt: 268.85 g/mol
InChI Key: BOXVSFHSLKQLNZ-UHFFFAOYSA-K
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Description

Dysprosium(III) chloride (DyCl₃) is a lanthanide halide with the molecular formula Cl₃Dy and an average molecular mass of 268.85 g/mol . It exists in anhydrous (CAS 10025-74-8) and hexahydrate (DyCl₃·6H₂O, CAS 15059-52-6) forms, the latter being hygroscopic and forming light-yellow crystals . DyCl₃ is a moderately strong Lewis acid classified as "hard" under the HSAB concept, making it reactive in aqueous solutions for synthesizing dysprosium compounds like DyF₃ . Industrially, it serves as a precursor for producing dysprosium metal via molten salt electrolysis (LiCl-KCl eutectic) and in nanotechnology for synthesizing dysprosium fluoride nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dysprosium(III) chloride can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by the ammonium chloride route due to its efficiency and scalability. The compound is typically purified through high-temperature sublimation under vacuum conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Magnetic Materials

Overview : Dysprosium(III) chloride plays a crucial role in the production of high-performance magnets, especially in the electronics and automotive industries. Its unique magnetic properties enhance the efficiency of electric motors and generators.

Key Points :

  • Permanent Magnets : Used in the manufacturing of neodymium-iron-boron (NdFeB) magnets, which are vital for compact and efficient electric motors.
  • Research Findings : Studies indicate that the inclusion of dysprosium can significantly improve the thermal stability and magnetic properties of these magnets, making them suitable for high-temperature applications .

Lasers and Optics

Overview : This compound serves as a dopant in solid-state lasers, improving their efficiency and output. It is particularly important in telecommunications and medical devices.

Key Points :

  • Solid-State Lasers : Dysprosium-doped materials are used to create lasers that operate at specific wavelengths, which are essential for various applications including surgical procedures and optical communication.
  • Case Study : Research has demonstrated that dysprosium doping enhances the luminescence properties of laser materials, leading to increased output power and efficiency .

Nuclear Reactors

Overview : this compound is utilized in neutron capture applications within nuclear reactors, aiding in the control and regulation of nuclear reactions.

Key Points :

  • Neutron Absorption : The high neutron capture cross-section of dysprosium makes it an effective material for controlling fission reactions, thus contributing to safer nuclear energy production.
  • Research Insights : Studies have shown that incorporating dysprosium into reactor designs can enhance safety measures by providing better control over neutron flux .

Material Science Research

Overview : In material science, this compound contributes to the development of advanced materials with unique properties.

Key Points :

  • Nanocomposites : Researchers are exploring the use of dysprosium in creating nanocomposites that exhibit improved mechanical and thermal properties.
  • Application Example : A recent study highlighted the synthesis of dysprosium-based nanomaterials that demonstrate exceptional strength and thermal stability, making them suitable for aerospace applications .

Biomedical Applications

Overview : this compound is being investigated for its potential use in targeted drug delivery systems due to its magnetic properties.

Key Points :

  • Targeted Therapies : The compound can be used to enhance the precision of drug delivery by utilizing external magnetic fields to direct therapeutic agents to specific sites within the body.
  • Case Study Findings : Research indicates that dysprosium nanoparticles can effectively deliver drugs to tumor sites, improving treatment efficacy while minimizing side effects .

Data Summary Table

Application AreaDescriptionKey Benefits
Magnetic MaterialsProduction of high-performance magnetsEnhanced efficiency in motors
Lasers and OpticsDopant in solid-state lasersImproved output power
Nuclear ReactorsNeutron capture applicationsIncreased safety and control
Material ScienceDevelopment of advanced nanocompositesSuperior mechanical properties
Biomedical ApplicationsTargeted drug delivery systems using magnetic propertiesIncreased precision in treatment

Comparison with Similar Compounds

Comparison with Similar Lanthanide(III) Chlorides

Physical Properties

Table 1: Key Physical Properties of Selected Lanthanide(III) Chlorides

Compound Molecular Weight (g/mol) Melting Point (°C) Hydration State Electrical Conductivity (Molten, S/cm)
DyCl₃ 268.85 718 (hexahydrate) Anhydrous/Hexahydrate 1.25–1.50 (LiCl-KCl system)
GdCl₃ 263.61 609 Hexahydrate 1.10–1.35
HoCl₃ 271.29 720 Hexahydrate 1.30–1.55
ErCl₃ 273.50 732 Hexahydrate 1.40–1.65
TbCl₃ 265.28 588 Hexahydrate 1.05–1.30
  • Melting Points : DyCl₃’s hexahydrate decomposes at ~718°C, higher than TbCl₃ (588°C) but lower than ErCl₃ (732°C) .
  • Conductivity : In molten LiCl-KCl systems, DyCl₃ exhibits comparable conductivity to HoCl₃ and ErCl₃ but higher than GdCl₃ and TbCl₃, reflecting ionic mobility trends across lanthanides .

Magnetic Properties

DyCl₃-based complexes demonstrate slow magnetic relaxation, a hallmark of SMMs. For example, [Dy₁₂(OH)₁₆]²⁰⁺ clusters show magnetic hysteresis up to 3 K, outperforming analogous Gd³⁺ or Tb³⁺ complexes . This arises from Dy³⁺’s high magnetic anisotropy due to its oblate electron density, a feature less pronounced in lighter lanthanides like Ce³⁺ .

Chemical Reactions Analysis

Direct Halogenation

Dysprosium metal reacts exothermically with chlorine gas:
2Dy(s)+3Cl2(g)2DyCl3(s)[white solid]2\text{Dy}(s) + 3\text{Cl}_2(g) \rightarrow 2\text{DyCl}_3(s) \quad \text{[white solid]}
This reaction occurs at elevated temperatures and is highly exothermic .

Ammonium Chloride Route

A two-step process involving dysprosium(III) oxide (Dy₂O₃) and ammonium chloride (NH₄Cl):

10NH4Cl+Dy2O32(NH4)2[DyCl5]+6NH3+3H2O10\text{NH}_4\text{Cl} + \text{Dy}_2\text{O}_3 \rightarrow 2(\text{NH}_4)_2[\text{DyCl}_5] + 6\text{NH}_3 + 3\text{H}_2\text{O}

Thermal decomposition of the intermediate yields DyCl₃:

(NH4)2[DyCl5]2NH4Cl+DyCl3(\text{NH}_4)_2[\text{DyCl}_5] \rightarrow 2\text{NH}_4\text{Cl} + \text{DyCl}_3

This method avoids hydrolysis issues associated with hydrated forms .

Acid-Base Reaction

Dy₂O₃ reacts with hydrochloric acid to form the hydrated chloride:

Dy2O3+6HCl2DyCl3+3H2O\text{Dy}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{DyCl}_3 + 3\text{H}_2\text{O}

The hexahydrate (DyCl₃·6H₂O) cannot be dehydrated without partial hydrolysis .

Thermal Decomposition

Heating DyCl₃·6H₂O results in oxychloride formation:

DyCl36H2OΔDyOCl+2HCl+5H2O\text{DyCl}_3·6\text{H}_2\text{O} \xrightarrow{\Delta} \text{DyOCl} + 2\text{HCl} + 5\text{H}_2\text{O}

Above 350°C, DyOCl dominates due to ligand loss and oxide formation .

Hydrolysis in Aqueous Media

DyCl₃ acts as a hard Lewis acid, facilitating hydrolysis:

Dy3++3H2ODy(OH)3+3H+\text{Dy}^{3+} + 3\text{H}_2\text{O} \leftrightarrow \text{Dy(OH)}_3 + 3\text{H}^+

This equilibrium is pH-dependent, with precipitation of Dy(OH)₃ in basic conditions .

Halide Exchange

DyCl₃ undergoes anion substitution with sodium fluoride:

DyCl3+3NaFDyF3+3NaCl\text{DyCl}_3 + 3\text{NaF} \rightarrow \text{DyF}_3 + 3\text{NaCl}

This reaction proceeds in aqueous or molten salt media .

Coordination Chemistry

DyCl₃ forms complexes with polydentate ligands. For example, with a hexadentate amine ligand (Lᴺ⁶):

DyCl36H2O+LN6[DyLN6Cl2]Cl2H2O\text{DyCl}_3·6\text{H}_2\text{O} + \text{L}^\text{N6} \rightarrow [\text{DyL}^\text{N6}\text{Cl}_2]\text{Cl}·2\text{H}_2\text{O}

X-ray studies confirm an octahedral geometry around Dy³⁺, with two chloride ligands and four amine donors .

Electrolytic Reduction

In molten LiCl-KCl eutectic, DyCl₃ is reduced to metallic dysprosium:

DyCl3electrolysisDy(s)+32Cl2(g)\text{DyCl}_3 \xrightarrow{\text{electrolysis}} \text{Dy}(s) + \frac{3}{2}\text{Cl}_2(g)

The reduction proceeds via Dy²⁺ intermediates at tungsten cathodes .

Oxidation States

Dy³⁺ is stable in most conditions, but strong oxidizing agents can induce higher oxidation states (e.g., Dy⁴⁺ in fluoride matrices).

Solution Behavior and Thermodynamics

DyCl₃ exhibits complex ion interactions in concentrated aqueous solutions. Molecular dynamics simulations reveal:

  • Dominance of [DyCl₃(H₂O)₃]⁰ and [DyCl₂(H₂O)₄]⁺ species at high Cl⁻ concentrations .

  • Osmotic coefficients correlate with ion pairing, validated by binding mean spherical approximation (BIMSA) models .

Table 2: Substitution Reactions

ReactionConditionsApplicationReference
DyCl3+3NaFDyF3+3NaCl\text{DyCl}_3 + 3\text{NaF} \rightarrow \text{DyF}_3 + 3\text{NaCl}Aqueous or molten saltFluoride production
DyCl3+LN6[DyLN6Cl2]Cl\text{DyCl}_3 + \text{L}^\text{N6} \rightarrow [\text{DyL}^\text{N6}\text{Cl}_2]\text{Cl}Reflux in CH₃CN/MeOHCoordination chemistry

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing anhydrous Dysprosium(III) chloride (DyCl₃), and how can contamination be prevented during purification?

Anhydrous DyCl₃ is typically synthesized via two routes:

  • Direct reaction : Dysprosium metal reacts with hydrochloric acid, producing DyCl₃(aq) and hydrogen gas .
  • Carbonate route : Dysprosium(III) carbonate reacts with HCl to form DyCl₃(aq), CO₂, and water . To obtain pure anhydrous DyCl₃, the hydrate (DyCl₃·6H₂O) is dehydrated under high vacuum at 400°C with NH₄Cl (4-6 equivalents) to suppress hydrolysis to DyOCl. Sublimation under high vacuum further purifies the product . Contamination risks are mitigated by strict moisture control and inert-atmosphere handling.

Q. Which characterization techniques are essential for verifying the purity and structure of this compound hexahydrate?

Key techniques include:

  • X-ray diffraction (XRD) : Confirms crystalline structure and phase purity .
  • Thermogravimetric analysis (TGA) : Monitors dehydration steps and detects impurities like oxychlorides .
  • Elemental analysis : Quantifies Dy³⁺ and Cl⁻ content via ICP-MS or titration .
  • FTIR spectroscopy : Identifies O-H stretching modes in the hydrate .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep in airtight, moisture-resistant containers under inert gas to prevent hydrolysis .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or aerosols .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste per institutional guidelines .

Advanced Research Questions

Q. How can researchers optimize the synthesis of DyF₃ nanoparticles using this compound, and what factors influence particle size distribution?

DyCl₃·6H₂O is reacted with sodium fluoride (NaF) in aqueous solution to precipitate DyF₃ nanoparticles. Key parameters include:

  • Concentration ratios : Stoichiometric excess of NaF (3:1) ensures complete precipitation .
  • Temperature control : Synthesis at 60–80°C reduces agglomeration .
  • Surfactants : Polyvinylpyrrolidone (PVP) stabilizes nanoparticles, limiting size to 10–50 nm . Characterization via TEM and dynamic light scattering (DLS) quantifies size distribution .

Q. In solvent extraction studies, how do competitive interactions between Dy(III) and other rare-earth elements (REEs) affect model accuracy, and what statistical methods validate these models?

Competitive extraction models (e.g., for Nd³⁺, Tb³⁺, Dy³⁺ mixtures) require:

  • Equilibrium constants : Determined via batch experiments with varying chloride and ligand concentrations (e.g., AliOle) .
  • Error minimization : Least-squares regression validates model fit against experimental extraction yields (<5% error) .
  • Cross-validation : Testing the model with multi-metal systems confirms its predictive power for selectivity .

Q. How do varying hydration states of this compound impact its reactivity in coordination chemistry, and what analytical approaches resolve discrepancies in reported data?

  • Hydration effects : Anhydrous DyCl₃ is a stronger Lewis acid than the hydrate, influencing ligand exchange kinetics in complexes .
  • Discrepancy resolution :

  • X-ray absorption spectroscopy (XAS) : Probes local coordination geometry to distinguish between [DyCl₆]³⁻ and hydrated species .
  • Magnetic susceptibility : Paramagnetic shifts in NMR spectra differentiate hydration states .

Q. Methodological Considerations

Q. What experimental designs are recommended for studying the electrochemical reduction of DyCl₃ to metallic dysprosium?

  • Molten salt electrolysis : Use a eutectic LiCl-KCl electrolyte at 500°C with a tungsten cathode and graphite anode. Monitor current efficiency (70–85%) and Dy²⁺/Dy³⁺ redox potentials via cyclic voltammetry .
  • Product analysis : SEM-EDS confirms metallic Dy deposition, while XRD detects intermediate phases like DyOCl .

Q. How can researchers address contradictory data in the magnetic properties of DyCl₃-based complexes?

Contradictions often arise from:

  • Sample purity : Trace water or oxygen alters magnetic relaxation. Use SQUID magnetometry under high vacuum .
  • Crystal field effects : Single-crystal XRD correlates lattice distortions with magnetic anisotropy .
  • Theoretical modeling : CASSCF calculations predict magnetic anisotropy axes, reconciling experimental vs. computational results .

Q. Safety and Compliance

Q. What are the ecotoxicological implications of DyCl₃ in laboratory wastewater, and how should it be managed?

  • Toxicity : Soluble Dy³⁺ exhibits low acute toxicity (LD₅₀ > 500 mg/kg in mice) but may bioaccumulate in aquatic systems .
  • Neutralization : Precipitate Dy³⁺ as Dy(OH)₃ using NaOH (pH > 9) before filtration and disposal as solid waste .

Properties

Molecular Formula

Cl3Dy

Molecular Weight

268.85 g/mol

IUPAC Name

dysprosium(3+);trichloride

InChI

InChI=1S/3ClH.Dy/h3*1H;/q;;;+3/p-3

InChI Key

BOXVSFHSLKQLNZ-UHFFFAOYSA-K

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Dy+3]

Origin of Product

United States

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